N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 3. The benzamide moiety at position 2 is modified with a 4-((3-methylpiperidin-1-yl)sulfonyl) group. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the sulfonamide-piperidine moiety enhances solubility and target binding.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-6-11-20(17(3)13-15)22-25-26-23(31-22)24-21(28)18-7-9-19(10-8-18)32(29,30)27-12-4-5-16(2)14-27/h6-11,13,16H,4-5,12,14H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBWJEFZJWZLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the oxadiazole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. The unique structural features of this compound may enhance its biological efficacy compared to simpler analogs.
Structural Characteristics
The structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Oxadiazole Ring | A five-membered ring containing two nitrogen atoms and three carbon atoms, known for diverse biological activity. |
| Dimethylphenyl Group | A substituted phenyl group that may influence the lipophilicity and interaction with biological targets. |
| Piperidine Sulfonamide | A piperidine ring attached to a sulfonamide group that can enhance solubility and biological activity. |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 10.5 | Induction of apoptosis via mitochondrial pathway |
| PANC-1 | 8.7 | Inhibition of cell cycle progression |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer drug.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings indicate that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The oxadiazole ring is known for its ability to interact with various biological targets due to its electron-deficient nature. Modifications in the phenyl groups and the incorporation of the piperidine moiety enhance the compound's solubility and bioavailability.
Researchers have established a SAR model which suggests that:
- Electron-withdrawing groups on the phenyl ring improve anticancer potency.
- Alkyl substitutions on the piperidine ring enhance antimicrobial activity.
Case Studies
Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives which highlight the importance of structural modifications:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity .
- Antimicrobial Activity Assessment : Another investigation assessed a series of oxadiazole compounds for their antimicrobial properties using disk diffusion methods. Compounds with similar sulfonamide linkages demonstrated enhanced activity against both gram-positive and gram-negative bacteria .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a potential candidate for the development of new antibiotics. The oxadiazole moiety is known to enhance the antimicrobial efficacy against various gram-positive and gram-negative bacteria .
Anticancer Potential
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has shown promising results in anticancer studies . It appears to inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism that could lead to its use as an anticancer agent .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity , which can be beneficial in treating conditions characterized by inflammation. This effect is attributed to its ability to modulate inflammatory pathways at the molecular level .
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of advanced polymers. Its unique chemical properties allow for the creation of materials with specific functionalities such as enhanced conductivity and fluorescence.
Development of Functional Materials
The compound's ability to form stable complexes with metals positions it as a candidate for developing functional materials used in electronics and photonics. These applications leverage its chemical stability and reactivity under various conditions .
Pesticide Development
This compound can serve as a precursor for synthesizing new pesticides and herbicides. Its structural features enable it to provide protection against various agricultural pests and weeds, contributing to sustainable agricultural practices .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In vitro evaluations revealed that this compound could effectively inhibit cancer cell lines through apoptosis induction mechanisms .
- Polymer Research : Research into polymer applications showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to traditional polymers.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and biological activities of the target compound with analogues:
Key Observations :
- The 3-methylpiperidine sulfonamide group offers conformational rigidity compared to 4-methylpiperidine () or morpholine (), influencing binding pocket compatibility.
- Functional Group Contributions: Thioether linkages (Compound 8a, ) improve lipophilicity but may reduce metabolic stability compared to direct sulfonamide bonds in the target compound .
Physicochemical Properties
- Melting Points : Analogues with 2,4-dimethylphenyl groups (e.g., ’s 7e) exhibit melting points of 134–178°C, consistent with the target compound’s expected solid-state stability .
- Purity : Compounds in achieved >95% purity via HPLC, suggesting the target compound could be synthesized with similar rigor .
- Solubility : The 3-methylpiperidine sulfonamide group likely enhances aqueous solubility compared to dipropylsulfamoyl () or morpholine () derivatives .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under reflux conditions with POCl₃ or other dehydrating agents .
- Sulfonylation of the benzamide core using 3-methylpiperidine sulfonyl chloride, requiring precise pH control (8–9) and inert atmospheres to avoid side reactions .
- Purification via chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures to achieve >95% purity . Key parameters: Temperature (90–100°C), solvent choice (acetonitrile or DMSO), and catalysts (triethylamine for sulfonylation) .
Q. How can researchers confirm the structural integrity of this compound?
Advanced analytical techniques are essential:
- NMR spectroscopy : Confirm substituent positions (e.g., 2,4-dimethylphenyl protons at δ 2.2–2.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₂₃H₂₅N₃O₃S: 423.53 g/mol) .
- HPLC : Purity >95% with retention time consistency .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screens should focus on:
- Antimicrobial activity : Kirby-Bauer disc diffusion against S. aureus and E. coli .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its efficacy?
- Substituent variation : Compare analogs with modifications to the oxadiazole ring (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl) and sulfonamide groups (e.g., piperidine vs. morpholine) .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
- Metabolic stability : Assess hepatic microsomal degradation to identify labile sites for modification .
Q. What strategies resolve contradictions in reported biological data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate numbers (n ≥ 3) .
- Orthogonal validation : Confirm antitumor activity via both apoptosis assays (Annexin V) and caspase-3 activation .
- Data normalization : Use Z-factor analysis to account for variability in high-throughput screens .
Q. How to design molecular docking studies to predict target interactions?
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) or oxadiazole-interacting kinases (e.g., EGFR) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking, validated with crystallographic data (PDB ID: 4Z0P for sulfonamide complexes) .
- Binding energy analysis : Calculate ΔG values (< −8 kcal/mol suggests strong affinity) and validate with mutagenesis studies .
Methodological Challenges and Solutions
Q. How to address low yields during the sulfonylation step?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to benzamide precursor .
- Solvent effects : Switch from THF to dichloromethane to improve solubility .
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced reaction rates .
Q. What techniques mitigate impurities in the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
